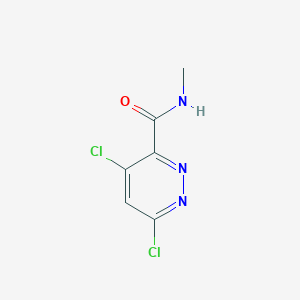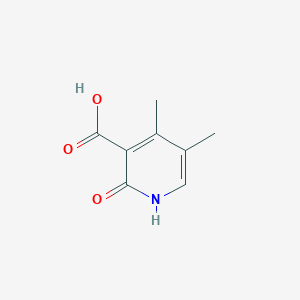
1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol is a fluorinated alcohol compound characterized by the presence of eight fluorine atoms attached to a cyclopentyl ring and an ethanol group. This unique structure imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol typically involves the fluorination of cyclopentyl derivatives followed by the introduction of the ethanol group. One common method includes the reaction of cyclopentene with elemental fluorine under controlled conditions to achieve the desired fluorination. Subsequent hydrolysis and reduction steps yield the final product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and maximize yield. Catalytic hydrogenation and Bamberger rearrangement are commonly used techniques to enhance efficiency and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes and alcohols.
Substitution: Halides and amines.
Wissenschaftliche Forschungsanwendungen
1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol finds applications in various fields:
Chemistry: Used as a cosurfactant in the synthesis of nanocrystals, such as silver and silver iodide nanocrystals.
Biology: Its unique properties make it useful in biological assays and as a reagent in biochemical research.
Industry: Employed in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate biological pathways and influence the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Another fluorinated alcohol with similar properties and applications.
1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane: A related compound with a methoxy group instead of an ethanol group.
Uniqueness: 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol stands out due to its cyclopentyl ring structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Eigenschaften
IUPAC Name |
1-(1,2,2,3,3,4,4,5-octafluorocyclopentyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F8O/c1-2(16)4(9)3(8)5(10,11)7(14,15)6(4,12)13/h2-3,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNRGQRKVXUTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(C(C(C(C1(F)F)(F)F)(F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)


![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)



![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)




